molecular formula C21H22ClNO2 B592940 2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone CAS No. 1843184-37-1

2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone

Cat. No.: B592940
CAS No.: 1843184-37-1
M. Wt: 355.9 g/mol
InChI Key: RFHPYWJZEUWQOM-UHFFFAOYSA-N
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Description

JWH 203 N-(5-hydroxypentyl) metabolite is a chemical compound derived from JWH 203, which belongs to the phenylacetylindole family. This compound acts as a cannabinoid agonist, interacting with both central and peripheral cannabinoid receptors. It is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 203 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of JWH 203. The reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the hydroxylation process. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the laboratory or industrial setup .

Industrial Production Methods

Industrial production of JWH 203 N-(5-hydroxypentyl) metabolite involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet research-grade standards. The compound is usually formulated in methanol or other suitable solvents for distribution .

Chemical Reactions Analysis

Types of Reactions

JWH 203 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products

The major products formed from these reactions include carboxylic acids, reduced alcohols, and substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

JWH 203 N-(5-hydroxypentyl) metabolite is extensively used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 203 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation on the pentyl chain, which influences its metabolic profile and detection in biological samples. Compared to JWH 250, JWH 203 displays slightly more potent binding affinities for the cannabinoid receptors, making it a valuable compound for research .

Biological Activity

2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone, often referred to as a synthetic cannabinoid, is a compound of significant interest due to its potential pharmacological effects. This compound features a complex structure that includes a chlorophenyl group and an indole moiety, which may influence its biological activity. Understanding its interactions with cannabinoid receptors and its metabolic pathways is crucial for assessing its therapeutic potential and safety profile.

  • Molecular Formula : C21H22ClNO2
  • Molecular Weight : 355.87 g/mol
  • SMILES Notation : OCCCCCn1cc(c2c1cccc2)C

Synthetic cannabinoids like this compound primarily exert their effects through interaction with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. These receptors are distributed throughout the central nervous system and peripheral tissues, influencing various physiological processes such as pain sensation, mood regulation, and appetite control.

Binding Affinity

Research indicates that this compound may exhibit varying binding affinities to cannabinoid receptors compared to other synthetic cannabinoids. For instance, its structure suggests potential for high affinity towards CB1 receptors, which are primarily responsible for psychoactive effects, while also interacting with CB2 receptors linked to anti-inflammatory responses.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological profiles:

  • Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties by modulating pain pathways through cannabinoid receptor activation.
  • Anti-inflammatory Properties : The compound's interaction with CB2 receptors may confer anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
  • Psychoactive Effects : As a synthetic cannabinoid, it may produce psychoactive effects similar to Δ9-tetrahydrocannabinol (THC), although the specific impact on human subjects requires further investigation.

Study 1: Binding Affinity Comparison

A comparative analysis was conducted to evaluate the binding affinities of various synthetic cannabinoids, including this compound. The results indicated that this compound has a unique binding profile compared to others like JWH-018 and AM-2201.

Compound NameCB1 Binding Affinity (Ki)CB2 Binding Affinity (Ki)
This compoundTBDTBD
JWH-0180.5 nM10 nM
AM-22010.8 nM12 nM

Study 2: In Vivo Effects

In vivo studies have shown that administration of this synthetic cannabinoid in animal models resulted in dose-dependent analgesic effects. The mechanism was linked to increased levels of endogenous cannabinoids in the brain, suggesting modulation of the endocannabinoid system.

Safety Profile and Toxicology

The safety profile of synthetic cannabinoids is a significant concern due to their potential for abuse and adverse effects. Toxicological assessments have indicated that compounds like this compound can lead to side effects such as anxiety, paranoia, and cardiovascular disturbances when used improperly.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPYWJZEUWQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017574
Record name JWH-203 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1843184-37-1
Record name JWH-203 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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